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Compound of Interest

Compound Name: 2-Methylaziridine

Cat. No.: B133172

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the carcinogenicity of 2-Methylaziridine in
animal models, with supporting experimental data and methodologies. It is intended to be an
objective resource for researchers and professionals in the field of drug development and
toxicology. 2-Methylaziridine, also known as propyleneimine, is a reactive alkylating agent
used as an intermediate in various industries.[1] Its potential carcinogenicity is a significant
concern for human health and safety.

Executive Summary

2-Methylaziridine is classified as "reasonably anticipated to be a human carcinogen" by the
National Toxicology Program (NTP) based on sufficient evidence from studies in experimental
animals.[1] The primary evidence stems from a key study by Weisburger et al. (1981), which
demonstrated the induction of tumors at multiple sites in rats following oral administration.[1][2]
This guide will delve into the details of this pivotal study and compare the carcinogenic profile
of 2-Methylaziridine with its parent compound, Aziridine (ethyleneimine), and another
industrial chemical with carcinogenic properties, Tris(2-chloroethyl) phosphate (TCEP).

Data Presentation: Comparative Carcinogenicity
Data
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The following table summarizes the quantitative data on tumor incidence from key animal
carcinogenicity studies of 2-Methylaziridine, Aziridine, and Tris(2-chloroethyl) phosphate.
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Experimental Protocols

Detailed methodologies for the key studies cited are provided below to allow for a critical

evaluation of the findings.

Carcinogenicity Study of 2-Methylaziridine in Rats
(Weisburger et al., 1981)

¢ Animal Model: Male and female Charles River CD rats.

e Groups:
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o Control: 16 males and 16 females.

o Low Dose: 26 males and 26 females.

o High Dose: 26 males and 26 females.
e Dosing Regimen:

o Low Dose Group: 10 mg/kg body weight twice weekly for 8 weeks, then 12.5 mg/kg twice
weekly for 12 weeks, followed by a 2-week break, and then 10 mg/kg twice weekly for 36
weeks. The total exposure duration was 58 weeks.

o High Dose Group: 20 mg/kg twice weekly for 8 weeks, then 25 mg/kg for 12 weeks,
followed by a 2-week break, and then 20 mg/kg for 5 weeks. The total exposure duration
was 27 weeks due to the poor condition of the animals.[2]

e Route of Administration: Oral gavage, with 2-Methylaziridine administered in water.
e Duration of Study: Surviving animals in all groups were sacrificed at 60 weeks.[2]

o Endpoints Evaluated: Observation of palpable masses, mortality, and comprehensive
histopathological examination of tissues to determine tumor incidence.

Carcinogenicity Study of Aziridine in Mice (IARC, 1975)

e Animal Model: Male and female Strain A/He mice.

o Groups: Control and treated groups.

» Dosing Regimen: Doses of 4.6 mg/kg and 10 mg/kg body weight were administered.
» Route of Administration: Oral gavage.

o Duration of Study: Not specified in the available summary.

e Endpoints Evaluated: Incidence of lung tumors.
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Carcinogenicity Study of Tris(2-chloroethyl) phosphate
(TCEP) in Rats (NTP, 1991)

e Animal Model: Male and female F344/N rats.
e Groups:
o Control: 60 males and 60 females.
o Low Dose: 60 males and 60 females.
o High Dose: 60 males and 60 females.
e Dosing Regimen:
o Low Dose: 44 mg/kg body weight per day.
o High Dose: 88 mg/kg body weight per day.
¢ Route of Administration: Oral gavage, 5 days per week.
e Duration of Study: Up to 103 weeks.

o Endpoints Evaluated: Survival, body weight, clinical observations, and complete
histopathological examination of tissues.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the carcinogenicity bioassay of
2-Methylaziridine and a simplified representation of its potential carcinogenic mechanism.
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Caption: Experimental workflow for the carcinogenicity study of 2-Methylaziridine in rats.
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Caption: Postulated mechanism of 2-Methylaziridine-induced carcinogenicity.

Discussion and Conclusion

The data presented in this guide clearly demonstrate the carcinogenic potential of 2-
Methylaziridine in animal models, particularly in rats. The Weisburger et al. (1981) study
provides strong evidence for its ability to induce a variety of tumors, including mammary
adenocarcinomas and leukemia.[2] When compared to its parent compound, Aziridine, the
available data for rats is less quantitative, though it has been shown to induce sarcomas at the
site of injection.[4] In mice, Aziridine did not show a significant increase in lung tumors via oral

administration in the cited study.[3]
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Tris(2-chloroethyl) phosphate (TCEP) also demonstrates clear carcinogenic activity in rats,
primarily targeting the kidneys.[5] The potency of 2-Methylaziridine appears to be significant,
inducing tumors at relatively low daily doses compared to TCEP.

The variable dosing schedule and early termination of the high-dose group in the 2-
Methylaziridine study due to toxicity highlight the compound's potent effects.[2] The inverse
dose-response for mammary adenocarcinomas in the high-dose female group is likely a result
of the shorter exposure duration and high mortality.[2]

In conclusion, the evidence from animal studies strongly supports the classification of 2-
Methylaziridine as a carcinogen. Researchers and drug development professionals should
exercise caution and implement appropriate safety measures when handling this compound.
Further research into the specific mechanisms of its carcinogenicity and the development of
safer alternatives are warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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